
1,5-二碘萘
描述
1,5-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has a molecular weight of 379.97 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 1,5-Diiodonaphthalene consists of a naphthalene core with iodine atoms attached at the 1 and 5 positions . The InChI code for the compound is 1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H .
Chemical Reactions Analysis
1,5-Diiodonaphthalene can participate in various chemical reactions. For example, in radical nucleophilic aromatic substitution of dihaloarenes, the compound can undergo disubstitution . The efficiency of this intramolecular electron transfer is related to the π-conjugation of the radical anion .
Physical And Chemical Properties Analysis
1,5-Diiodonaphthalene is a white to yellow solid . It has a molecular weight of 379.97 . The compound’s InChI code is 1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H .
科学研究应用
金属卤素交换反应
Wang等人(1991年)探索了1,5-二碘萘在金属卤素交换反应中的应用。他们的研究表明,它可以作为有机金属试剂和来自亲核取代的化合物的前体。这使得1,5-二碘萘成为合成1,5-二取代萘(Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991)的有价值组分。
合成茂金属配合物
Gronbeck等人(1989年,1990年)和Hudson等人(2000年)的研究集中在使用1,5-二碘萘合成茂金属配合物。这些配合物在催化和材料科学等领域有应用。例如,Hudson等人报道了堆叠三核配合物的合成,具有独特的电子性能(Gronbeck, Matchett, & Rosenblum, 1989, 1990; Hudson, Foxman, & Rosenblum, 2000)。
二碘萘衍生物的合成
Hellberg等人(2003年)开发了一种简便的合成方法,用于合成2,3-二碘萘和2-溴-3-碘萘,展示了二碘萘在化学合成中的多功能性(Hellberg, Allared, & Pelcman, 2003)。
在有机化学中的应用
一系列研究,如Tirtca等人(2010年)和Ghosn & Wolf(2011年),已经研究了1,5-二碘萘在有机化学中的应用。这些研究探讨了它在合成复杂有机结构中的应用,包括聚合物和手性萘,揭示了它在先进有机合成和材料科学应用中的潜力(Tirtca, Prosenc, Schmidt, Heck, Albrecht, Görlitz, Reuter, & Rentschler, 2010; Ghosn & Wolf, 2011)。
荧光化学传感器的开发
Chen等人(2011年)利用1,5-二碘萘制备了荧光化学传感器。这些传感器表现出高灵敏度和选择性,突显了该化合物在开发先进传感材料方面的潜力(Chen, Wang, Jin, Feng, Wang, & Lu, 2011)。
作用机制
Target of Action
It is known to participate in the srn1 (unimolecular radical nucleophilic substitution) reaction . This reaction involves nucleophilic substitution on aromatic and aliphatic compounds .
Mode of Action
This transformation takes place through electron transfer steps with radicals and radical anions as intermediates .
Biochemical Pathways
The compound’s participation in the srn1 reaction suggests it may influence pathways involving aromatic and aliphatic compounds .
Result of Action
Its involvement in the srn1 reaction suggests it may contribute to the substitution of unactivated aromatic and heteroaromatic substrates, vinyl halides, perfluoroalkyl iodides, and activated and non-activated alkyl compounds .
Action Environment
The srn1 reaction, in which the compound participates, can be influenced by various factors such as the nature of the nucleophile and reaction conditions .
属性
IUPAC Name |
1,5-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRJPQOLRHRVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396638 | |
| Record name | 1,5-diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diiodonaphthalene | |
CAS RN |
27715-44-2 | |
| Record name | 1,5-Diiodonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27715-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,5-diiodonaphthalene in organic synthesis?
A1: 1,5-Diiodonaphthalene serves as a versatile precursor for synthesizing various 1,5-disubstituted naphthalene derivatives. This is due to its ability to undergo metal-halogen exchange reactions, leading to the formation of organometallic reagents. These reagents can be further reacted with a range of electrophiles, providing access to diversely functionalized naphthalene compounds [, ].
Q2: Can you describe the structural characteristics of 1,5-diiodonaphthalene?
A2: 1,5-Diiodonaphthalene (C10H6I2) has a molecular weight of 380.0 g/mol. Its structure comprises a naphthalene ring with iodine atoms substituted at the 1 and 5 positions. Crystallographic studies reveal that the molecule is planar with weak intermolecular interactions, primarily I⋯π and I⋯I interactions [].
Q3: How does steric repulsion influence the reactivity of 1,8-diiodonaphthalene compared to 1,5-diiodonaphthalene?
A3: The proximity of iodine atoms in 1,8-diiodonaphthalene leads to significant steric repulsion, distorting the naphthalene ring. This distortion makes 1,8-diiodonaphthalene susceptible to halo-Jacobsen rearrangement in the presence of trifluoromethanesulfonic acid, yielding 1,5-diiodonaphthalene and 1,4-diiodonaphthalene as products []. In contrast, 1,5-diiodonaphthalene, with its iodine atoms further apart, does not exhibit this rearrangement under similar conditions.
Q4: What alternative synthetic routes are available for preparing 1,5-diiodonaphthalene derivatives?
A4: Apart from using 1,5-diiodonaphthalene as a starting material, researchers have developed one-pot electron-transfer nucleophilic substitution reactions for synthesizing specific 1,5-diiodonaphthalene derivatives. For example, reacting 1,4-diiodobenzene with the anion of 2-naphthol under irradiation in liquid ammonia yields 1,4-phenylene-1,1′-dinaphthalen-2-ol []. This method offers an alternative approach to accessing specific derivatives without the need for pre-synthesized 1,5-diiodonaphthalene.
Q5: How does the photodissociation of 1,5-diiodonaphthalene occur, and what insights do we gain from its translational energy distribution?
A5: Upon absorbing UV light (265-321 nm), 1,5-diiodonaphthalene undergoes dissociation, primarily releasing iodine atoms in their ground electronic state. Analysis of the translational energy distribution of the fragments suggests that the absorbed energy is initially localized within the aromatic system and subsequently transferred to the carbon-iodine bond, leading to its cleavage. This process provides valuable information about the energy transfer dynamics within the molecule [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)


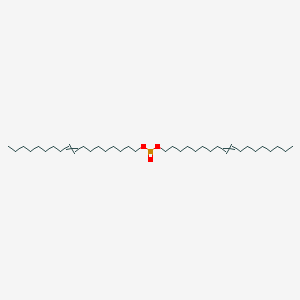
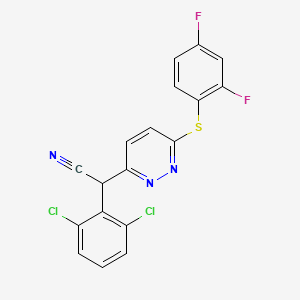

![(E)-N,N-bis[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide](/img/structure/B1598874.png)
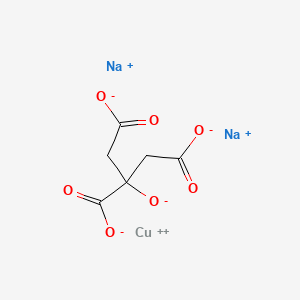
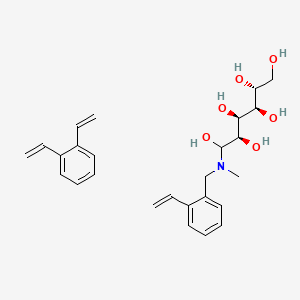
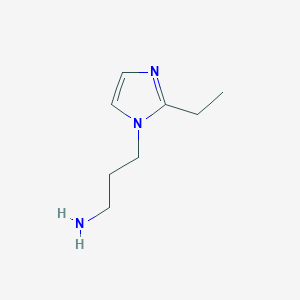

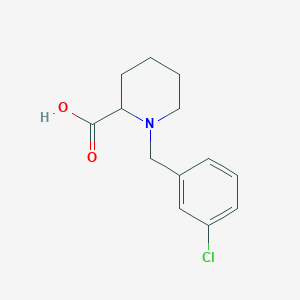
![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)